2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid
Overview
Description
2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid, also known as DMEBA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. DMEBA belongs to the class of benzamides and is structurally similar to other benzamides that have been used in the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune system.
Biochemical and Physiological Effects:
2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has also been shown to reduce the production of prostaglandin E2 (PGE2), a lipid mediator that is involved in the inflammatory response. In addition, 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid in lab experiments is its specificity for COX-2. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid specifically targets COX-2. This makes it a potentially safer alternative to traditional NSAIDs, which can have adverse effects on the gastrointestinal tract and cardiovascular system. However, one of the limitations of using 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells and animals.
Future Directions
There are several future directions for the study of 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid. One area of research is the development of novel formulations of 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid that improve its solubility and bioavailability. Another area of research is the investigation of the potential use of 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid and to identify potential targets for therapeutic intervention.
Scientific Research Applications
2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 2-{[[2-(dimethylamino)ethyl](2-methylbenzyl)amino]methyl}benzoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
properties
IUPAC Name |
2-[[2-(dimethylamino)ethyl-[(2-methylphenyl)methyl]amino]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-4-5-9-17(16)14-22(13-12-21(2)3)15-18-10-6-7-11-19(18)20(23)24/h4-11H,12-15H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEBZVYKLCCPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCN(C)C)CC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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